N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and a pyrimidine moiety, which is often found in compounds with medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form the chromene ring. The pyrimidine moiety is then introduced through a nucleophilic substitution reaction, where 2,4-dichloro-6-methylpyrimidine reacts with morpholine under basic conditions to form the desired pyrimidine derivative. Finally, the chromene and pyrimidine fragments are coupled using a suitable linker, such as a carboxamide group, under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various morpholine-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimalarial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The chromene core can interact with heme groups, while the pyrimidine moiety can inhibit dihydrofolate reductase, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
4-aminoquinoline-pyrimidine hybrids: Known for their antimalarial activity.
Fluoro-amodiaquine-pyrimidine hybrids: Display better in vitro potency against resistant strains of Plasmodium falciparum.
Uniqueness
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and a pyrimidine moiety, which imparts a distinct set of chemical and biological properties. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-10-18(24-6-8-27-9-7-24)23-17(22-13)12-21-19(25)15-11-14-4-2-3-5-16(14)28-20(15)26/h2-5,10-11H,6-9,12H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPJUXIDSCOEJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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